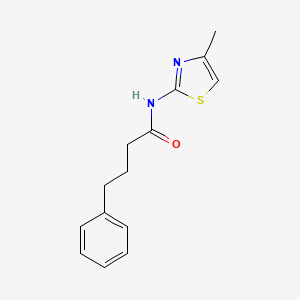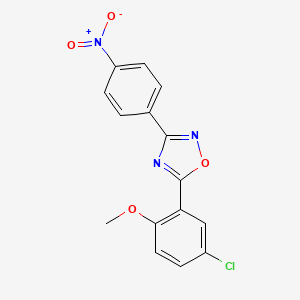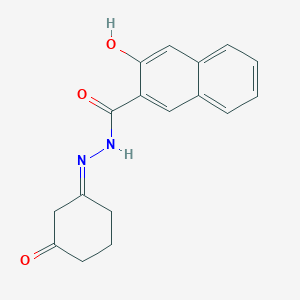
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent.
作用機序
The mechanism of action of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole involves the inhibition of tubulin polymerization, which is a critical process for cell division. This compound binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole are primarily related to its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. It has also been found to have low toxicity towards normal cells, which is a desirable trait for anti-cancer drugs.
実験室実験の利点と制限
The advantages of using 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments are primarily related to its potency and selectivity towards cancer cells. This compound has been found to exhibit high cytotoxicity towards cancer cells while having minimal effects on normal cells. This makes it a promising candidate for further development as an anti-cancer drug.
The limitations of using 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments are primarily related to its solubility and stability. This compound has low solubility in water, which can make it difficult to work with in certain experiments. It is also prone to degradation under certain conditions, which can affect its potency and purity.
将来の方向性
There are several future directions for the research and development of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to explore the potential of this compound as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Overall, 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole has shown promising results as an anti-cancer agent, and further research is needed to fully explore its potential in this field.
合成法
The synthesis of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 2-thiophenecarboxaldehyde with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then treated with methylthioacetic acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
The scientific research application of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is primarily focused on its anti-cancer properties. Several studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for anti-cancer drugs.
特性
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-15-14-12(11-8-5-9-18-11)16(13)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUYZDKDGLMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)




![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)